1-Methoxy-N-methylisoquinolin-6-amine
CAS No.:
Cat. No.: VC15980546
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O |
|---|---|
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1-methoxy-N-methylisoquinolin-6-amine |
| Standard InChI | InChI=1S/C11H12N2O/c1-12-9-3-4-10-8(7-9)5-6-13-11(10)14-2/h3-7,12H,1-2H3 |
| Standard InChI Key | DHFJMBLRSIETNJ-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC2=C(C=C1)C(=NC=C2)OC |
Introduction
1-Methoxy-N-methylisoquinolin-6-amine is a chemical compound with a molecular formula of C11H12N2O and a molecular weight of approximately 188.23 g/mol . It belongs to the isoquinoline class, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of a methoxy group at the first position and an N-methyl group at the nitrogen atom contributes to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of 1-Methoxy-N-methylisoquinolin-6-amine can be achieved through various chemical methods, although specific detailed procedures are not widely documented in the available literature. Generally, isoquinoline derivatives are synthesized using methods such as the Pictet-Spengler reaction or other cyclization reactions.
Biological Activities and Potential Applications
Isoquinoline derivatives, including 1-Methoxy-N-methylisoquinolin-6-amine, are often studied for their potential anticancer, antimicrobial, and neuroprotective effects. Research suggests that related compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines, indicating that 1-Methoxy-N-methylisoquinolin-6-amine may possess similar properties.
| Biological Activity | Potential Application |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation |
| Antimicrobial | Treatment of microbial infections |
| Neuroprotective | Protection against neurodegenerative diseases |
Interaction Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume